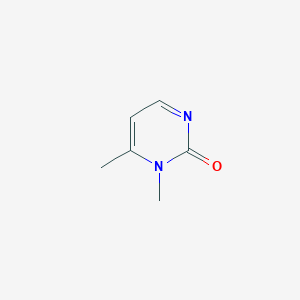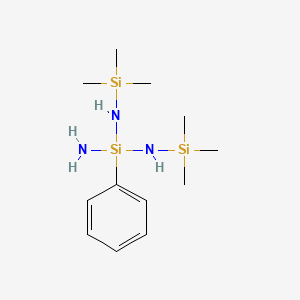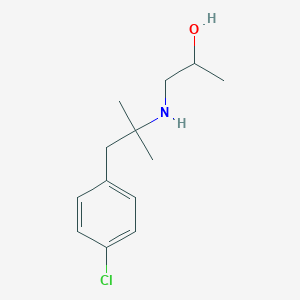
2-Cyclohexen-1-one, 2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-(phenylmethyl)- is an organic compound with a unique structure that combines a cyclohexene ring with a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. For instance, the catalytic hydrogenation of phenylmethyl-substituted cyclohexene derivatives can be employed. This method often utilizes palladium or platinum catalysts under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl-substituted cyclohexanone or benzoic acid derivatives.
Reduction: Production of cyclohexanol derivatives or fully saturated hydrocarbons.
Substitution: Introduction of various alkyl or aryl groups, leading to a diverse range of substituted cyclohexenones.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylmethyl)- involves its reactivity with various molecular targets. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the phenylmethyl group, which can stabilize reaction intermediates through resonance effects. Additionally, the compound’s ability to participate in conjugate addition reactions makes it a valuable building block in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog without the phenylmethyl group, used in similar synthetic applications.
2-Cyclohexen-1-one, 2-methyl-: Contains a methyl group instead of a phenylmethyl group, exhibiting different reactivity and applications.
Benzylideneacetone: Another related compound with a benzylidene group, used in various organic reactions.
Uniqueness
2-Cyclohexen-1-one, 2-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which enhances its reactivity and allows for the formation of more complex and diverse products. This structural feature distinguishes it from simpler analogs and makes it a valuable intermediate in the synthesis of specialized organic compounds.
Propriétés
Numéro CAS |
13694-36-5 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-benzylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2 |
Clé InChI |
VQXQHTJRQCNWEG-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C(=O)C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)



![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)

